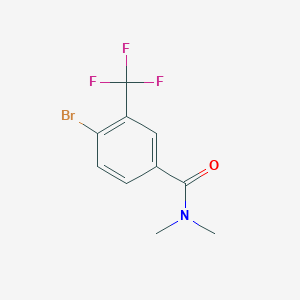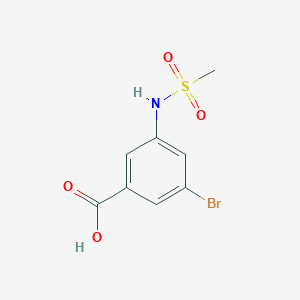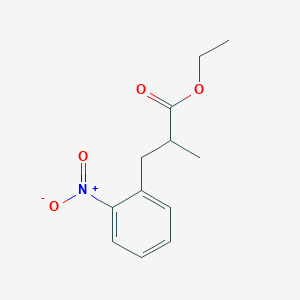
2-甲基-3-(2-硝基苯基)丙酸乙酯
描述
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is an organic compound with the molecular formula C12H15NO4. It is an ester derived from the reaction between 2-nitrobenzaldehyde and ethyl 2-methylpropanoate. This compound is known for its unique chemical structure, which includes a nitro group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications .
科学研究应用
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and nitro groups.
Medicine: It is a precursor in the synthesis of potential drug candidates with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate can be synthesized through several methods. One common synthetic route involves the condensation of 2-nitrobenzaldehyde with ethyl 2-methylpropanoate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity compounds .
化学反应分析
Types of Reactions
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 2-Methyl-3-(2-aminophenyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 2-Methyl-3-(2-nitrophenyl)propanoic acid and ethanol.
作用机制
The mechanism of action of Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The ester group can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds .
相似化合物的比较
Similar Compounds
Ethyl 2-Methyl-3-(3-nitrophenyl)propanoate: Similar structure but with the nitro group in a different position on the phenyl ring.
Ethyl 2-Methyl-3-(4-nitrophenyl)propanoate: Another positional isomer with the nitro group in the para position.
Methyl 2-Methyl-3-(2-nitrophenyl)propanoate: Similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers .
属性
IUPAC Name |
ethyl 2-methyl-3-(2-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(14)9(2)8-10-6-4-5-7-11(10)13(15)16/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMUPDYQDIVXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


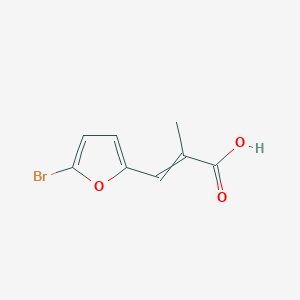
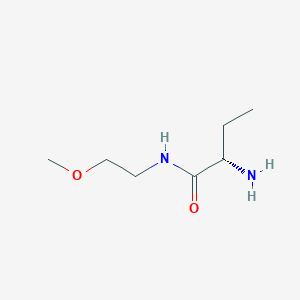
![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
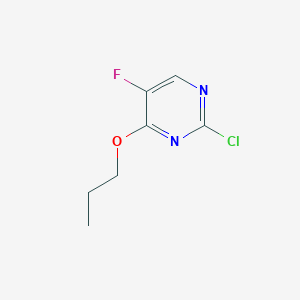



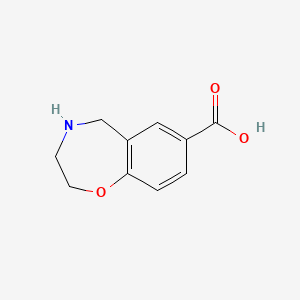
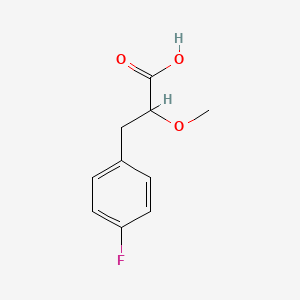
![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)


